1-methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
(5-amino-1-methylpyrazol-3-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-13-9(11)7-8(12-13)10(15)14-5-3-2-4-6-14/h7H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDYBRAYJKMGBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-amine typically involves the reaction of a pyrazole derivative with a piperidine derivative under specific conditions. One common method involves the acylation of 1-methyl-1H-pyrazol-5-amine with piperidine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds, purification steps, and final product isolation. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxide.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to 1-methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-amine. For instance, compounds synthesized from similar pyrazole structures have shown significant antibacterial and antifungal activities against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The evaluation of these compounds often employs the disc diffusion method, which assesses their efficacy compared to standard reference antibiotics .
Case Study: Synthesis and Characterization
A notable study synthesized a series of pyrazole derivatives and evaluated their antimicrobial properties. The synthesis involved treating piperidine with various carbonyl compounds, resulting in derivatives that exhibited promising antimicrobial activity. The structures were confirmed using techniques such as Proton-NMR, 13C-NMR, and mass spectrometry . The results indicated that specific modifications in the pyrazole ring could enhance antimicrobial efficacy.
Biological Assays
In Vitro Studies
In vitro studies have been conducted to assess the biological activity of 1-methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-amine derivatives. These studies often focus on their cytotoxicity and potential as therapeutic agents. For example, derivatives have been tested for their ability to inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy .
Molecular Docking Studies
Molecular docking studies provide insights into the interactions between these compounds and biological targets. This computational approach helps predict binding affinities and elucidates the mechanisms of action at the molecular level. Compounds derived from 1-methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-amine have shown favorable docking scores against several protein targets associated with diseases like cancer and bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 1-methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-amine derivatives. Modifications at various positions on the pyrazole ring can significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution at N1 | Increased antibacterial potency |
| Carbonyl group position | Enhanced interaction with target proteins |
| Ring size alterations | Variable effects on cytotoxicity |
Research indicates that strategic modifications can lead to compounds with improved selectivity and reduced toxicity .
Mechanism of Action
The mechanism of action of 1-methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at the 3-Position
The 3-position substituent significantly influences biological activity and physicochemical properties. Key comparisons include:
Piperidinylcarbonyl vs. Trifluoromethyl (CF₃)
- Target Compound : The piperidinylcarbonyl group introduces a polar, hydrogen-bond-accepting moiety, enhancing solubility and target engagement .
- 4-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (): The CF₃ group increases electronegativity and metabolic stability due to fluorine’s inductive effect.
Piperidinylcarbonyl vs. Pyridinyl
- 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine () : Replacing the piperidinylcarbonyl with pyridinyl enhances aromatic π-π stacking but reduces solubility. Its ¹H NMR (CDCl₃) shows distinct aromatic proton shifts (δ 8.88 ppm) .
Piperidinylcarbonyl vs. Alkyl/Aryl Groups
Substituent Variations at the 1-Position
The 1-position methyl group is conserved in many analogs, but substitutions like ethyl, isopropyl, or cyclobutyl () modulate steric effects and metabolic stability:
Physicochemical and Electronic Properties
- DFT Studies () : Substituents at the 3-position alter the electronic environment. For example, the piperidinylcarbonyl group in the target compound likely shifts ¹H-NMR signals upfield (δ ~3.5–3.8 ppm for methyl-piperidine protons) compared to electron-withdrawing groups like CF₃ (δ ~3.79 ppm for methyl in ) .
- Lipophilicity : The target compound’s ClogP is estimated at ~1.8 (lower than CF₃ analogs but higher than pyridinyl derivatives), balancing solubility and membrane permeability .
Biological Activity
1-Methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a pyrazole ring, a piperidine moiety, and a methyl group, which contributes to its diverse pharmacological properties.
- Molecular Formula : CHNO
- Molecular Weight : 208.26 g/mol
- CAS Number : 1310116-57-4
The compound's structure allows for various chemical interactions, making it a versatile candidate for biological activity studies.
Synthesis
The synthesis of 1-methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-amine typically involves the acylation of 1-methyl-1H-pyrazol-5-amine with piperidine-1-carbonyl chloride, often using triethylamine as a base in an organic solvent like dichloromethane at room temperature. This method highlights the compound's accessibility for further research and development in pharmaceutical applications.
Antimicrobial Properties
Research has indicated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 1-methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-amine have shown effectiveness against various bacterial strains. A study demonstrated that a related pyrazole compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been explored. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies have shown that similar compounds can reduce the production of pro-inflammatory cytokines, indicating that 1-methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-amine may possess similar properties .
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors involved in inflammatory and infectious processes. For example, binding to COX enzymes can lead to decreased prostaglandin synthesis, thereby reducing inflammation and pain .
Study 1: Antimicrobial Activity
In a comparative study of various pyrazole derivatives, 1-methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-amine was evaluated for its antimicrobial efficacy. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating promising antibacterial properties.
Study 2: Anti-inflammatory Response
Another research effort focused on the anti-inflammatory effects of this compound in an animal model of arthritis. The administration of the compound resulted in a significant reduction in paw swelling and inflammatory markers compared to the control group, suggesting its therapeutic potential in managing inflammatory diseases.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine | Structure | Moderate antimicrobial activity |
| 1-Methyl-3-(morpholin-1-ylcarbonyl)-1H-pyrazol-5-amine | Structure | High anti-inflammatory effects |
| 1-Methyl-3-(piperazin-1-ylcarbonyl)-1H-pyrazol-5-amine | Structure | Low cytotoxicity |
This comparison illustrates the unique position of 1-methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-amines in terms of both structure and biological activity.
Q & A
Basic: What are the optimal synthetic routes for 1-methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-amine, and how can reaction conditions be adjusted to improve yield?
Methodological Answer:
Synthesis typically involves multi-step reactions. A common approach includes:
- Step 1: Formation of the pyrazole core via cyclization of substituted hydrazines with carbonyl compounds (e.g., ethyl acetoacetate) under acidic conditions .
- Step 2: Acylation of the pyrazole amine using piperidine carbonyl chloride. Catalysts like sodium iodide and bases such as N,N-diisopropylethylamine in dimethylformamide (DMF) enhance coupling efficiency .
- Optimization: Adjusting reaction temperature (e.g., reflux conditions), solvent polarity, and stoichiometry of reagents can improve yields. For example, using excess acyl chloride ensures complete substitution .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR):
- Infrared Spectroscopy (IR): Detects carbonyl stretches (~1650–1750 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry (MS): Validates molecular weight (e.g., EI-MS for fragmentation patterns) .
- X-ray Crystallography: Resolves structural ambiguities in crystalline forms .
Advanced: How can researchers resolve contradictions in reported biological activity data across different studies?
Methodological Answer:
Contradictions may arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa), assay conditions (pH, temperature), or compound purity (>95% purity recommended) .
- Solution: Reproduce studies using standardized protocols (e.g., OECD guidelines) and validate purity via HPLC.
- Structure-Activity Relationship (SAR): Compare analogs (e.g., substituents on the piperidine ring) to isolate bioactive moieties .
Advanced: What computational methods are effective in predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger predict binding poses with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding with the carbonyl group and piperidine’s hydrophobic interactions .
- Molecular Dynamics (MD) Simulations: Assess stability of ligand-target complexes over 100-ns trajectories (e.g., using GROMACS) .
- Pharmacophore Modeling: Identify critical interaction sites (e.g., amine group for H-bond donor properties) .
Basic: How can researchers assess the compound’s stability under physiological conditions?
Methodological Answer:
- In Vitro Stability Assays:
- pH-Dependent Stability: Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
- Thermal Stability: Heat at 37°C in serum-containing media; quantify remaining compound using LC-MS .
- Metabolic Stability: Use liver microsomes to identify cytochrome P450-mediated degradation pathways .
Advanced: What strategies mitigate off-target effects in pharmacological studies?
Methodological Answer:
- Isoform-Specific Assays: Test against related enzyme isoforms (e.g., kinase subfamilies) to assess selectivity .
- CRISPR-Edited Cell Lines: Knock out suspected off-target receptors to isolate primary mechanisms .
- Proteome-Wide Profiling: Use affinity chromatography or thermal shift assays to identify unintended binding partners .
Basic: What are the key considerations in designing structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications: Vary substituents on the pyrazole (e.g., methyl group) and piperidine rings to evaluate impact on activity .
- Functional Group Additions: Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) to modulate electronic effects .
- In Vitro Testing: Prioritize high-throughput screening against target enzymes (e.g., acetylcholinesterase) with IC₅₀ determination .
Advanced: How can researchers address low solubility during formulation for in vivo studies?
Methodological Answer:
- Co-Solvent Systems: Use DMSO/PEG-400 mixtures (<5% v/v) to enhance aqueous solubility while minimizing toxicity .
- Nanoparticle Encapsulation: Employ polylactic-co-glycolic acid (PLGA) nanoparticles for sustained release .
- Salt Formation: Convert the free base to hydrochloride or phosphate salts to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
